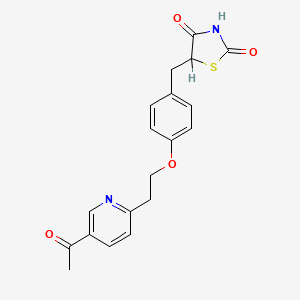

Ketopioglitazone

Overview

Description

Ketopioglitazone is a derivative of Pioglitazone . Pioglitazone is a thiazolidinedione used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .

Synthesis Analysis

Pioglitazone undergoes hepatic metabolism, primarily by CYP2C8, and to a lesser degree CYP3A4, to give rise to two active metabolites, one of which is this compound .

Molecular Structure Analysis

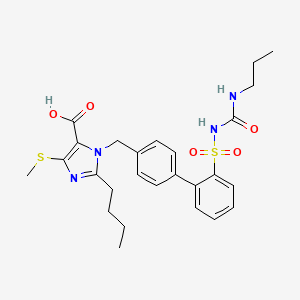

The molecular formula of this compound is C19H18N2O4S . The average mass is 370.422 Da and the monoisotopic mass is 370.098724 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 623.8±55.0 °C at 760 mmHg, and a flash point of 331.1±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .

Scientific Research Applications

Analytical Method Development

Kawaguchi-Suzuki et al. (2014) developed a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining pioglitazone and its active metabolites, including ketopioglitazone, in human plasma. This method was effectively used in clinical samples from patients with nonalcoholic fatty liver disease taking pioglitazone, showcasing its application in pharmacokinetic studies and drug monitoring (Kawaguchi-Suzuki et al., 2014).

Metabolite Synthesis and Activity

Tanis et al. (1996) focused on the synthesis and biological activity of pioglitazone metabolites, including this compound. They found that this compound and other metabolites contributed to the pharmacological activity of pioglitazone, particularly in animal models of type-II diabetes. This study highlights the significance of metabolites like this compound in enhancing the therapeutic efficacy of antidiabetic drugs (Tanis et al., 1996).

Drug Photostability in Topical Applications

Andonova et al. (2017) investigated ketoprofen-loaded polymer carriers in bigel formulations to enhance drug photostability in topical applications. This study provides insights into stabilizing drugs like this compound when used in external application forms, ensuring their effectiveness and stability (Andonova et al., 2017).

PPARγ Activation and Its Implications

Several studies have focusedon the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a mechanism shared by drugs like rosiglitazone and potentially this compound. For instance, Demerjian et al. (2006) explored the effects of thiazolidinediones, PPARγ ligands, in a murine model of hyperproliferative epidermis. They found that these compounds, including ciglitazone, significantly reduced keratinocyte proliferation and promoted differentiation, suggesting potential therapeutic applications in skin diseases like psoriasis (Demerjian et al., 2006).

Mechanism of Action

Target of Action

Ketopioglitazone, also known as Keto Pioglitazone, is an active metabolite of the antidiabetic drug Pioglitazone . Its primary target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism .

Mode of Action

This compound acts as a selective agonist at PPARγ . By binding to this receptor, it modulates the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This interaction promotes insulin sensitivity and improves the uptake of blood glucose .

Biochemical Pathways

The activation of PPARγ by this compound influences numerous metabolic processes, most notably lipid and glucose homeostasis . It affects the tricarboxylic acid (TCA) cycle , a series of reactions vital for oxygen-dependent energy derivation . Furthermore, it enhances insulin action on peripheral tissues, ameliorating insulin resistance phenotypes of abnormal glucose and lipid metabolism .

Pharmacokinetics

The formation of this compound primarily occurs through the cytochrome P450 (CYP) isoform CYP2C8-mediated metabolism of Pioglitazone . The pharmacokinetics of Pioglitazone and its metabolites, including this compound, are characterized by parameters such as peak plasma concentration (Cmax), time to Cmax (tmax), and area under the plasma concentration-time curve (AUC) .

Result of Action

The activation of PPARγ by this compound leads to improved glycemic control in adults with type 2 diabetes mellitus . It reduces blood glucose levels and enhances insulin sensitivity . Moreover, it has been shown to have neuroprotective effects, inhibiting apoptosis in ischemic brain tissue and activating neuroprotective cascades .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. For example, the antiplatelet drug clopidogrel has been found to increase the exposure to Pioglitazone by inhibiting its CYP2C8-mediated biotransformation . This could potentially increase the risk of fluid retention and other concentration-related adverse effects of Pioglitazone .

Biochemical Analysis

Biochemical Properties

Ketopioglitazone interacts with various enzymes and proteins in the body. It is primarily formed through the metabolism of Pioglitazone by the enzyme cytochrome P450 (CYP) isoform CYP2C8 . The interaction between this compound and these enzymes is crucial for its formation and function.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce blood glucose levels in a KKAy mouse model of type 2 diabetes . This suggests that this compound may influence cell function by impacting cell signaling pathways and gene expression related to glucose metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. As an active metabolite of Pioglitazone, this compound likely shares some of its parent compound’s mechanisms of action. Pioglitazone is known to exert its effects at the molecular level by binding to the nuclear receptor PPARγ, which regulates the transcription of genes involved in glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

It is known that the formation of this compound occurs primarily through the metabolism of Pioglitazone by the enzyme CYP2C8 . This suggests that the effects of this compound may change over time depending on the activity of this enzyme and the presence of Pioglitazone.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study found that this compound at a dosage of 100 mg/kg in the diet reduced blood glucose levels in a KKAy mouse model of type 2 diabetes .

Metabolic Pathways

This compound is involved in the metabolic pathways of Pioglitazone. It is primarily formed through the metabolism of Pioglitazone by the enzyme CYP2C8 . This suggests that this compound may interact with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound is not well-documented. As an active metabolite of Pioglitazone, it is likely that this compound shares some of its parent compound’s subcellular localization characteristics. Pioglitazone is known to bind to the nuclear receptor PPARγ, suggesting that this compound may also localize to the nucleus .

properties

IUPAC Name |

5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLKLMFMQRAJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409544 | |

| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146062-45-5 | |

| Record name | Ketopioglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOPIOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7979UT55L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

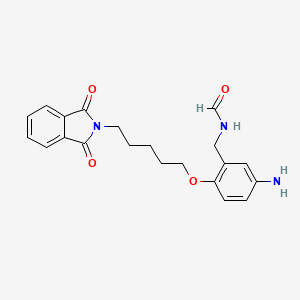

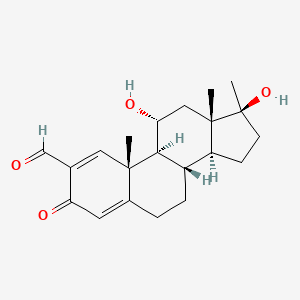

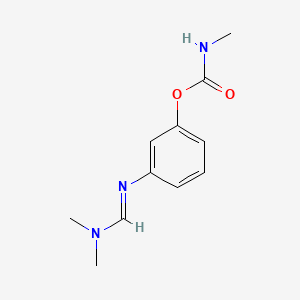

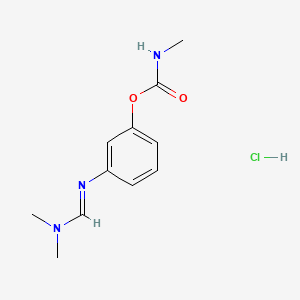

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of the scientific research related to Keto Pioglitazone?

A1: The primary focus of the research on Keto Pioglitazone is centered around its role as a metabolite of Pioglitazone, a drug used in the treatment of type 2 diabetes. The provided studies primarily investigate the pharmacokinetic interactions and analytical methods for simultaneous detection of Pioglitazone and its metabolites, including Keto Pioglitazone, in biological samples. [, , ]

Q2: Why is it important to study Keto Pioglitazone alongside Pioglitazone?

A2: Keto Pioglitazone is a major active metabolite of Pioglitazone, meaning it also exerts pharmacological effects within the body. [] Understanding its pharmacokinetic profile, including its formation, distribution, and elimination, is crucial for interpreting the overall therapeutic effect of Pioglitazone treatment. []

Q3: What analytical techniques are commonly employed to study Keto Pioglitazone in biological samples?

A3: The research highlights the use of highly sensitive and specific methods like Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous determination of Pioglitazone, Keto Pioglitazone, and Hydroxy Pioglitazone in human plasma. [, , ] This technique allows for accurate quantification of these compounds even at low concentrations, making it suitable for pharmacokinetic and bioequivalence studies.

Q4: Can you elaborate on the importance of the validation parameters mentioned in the research related to Keto Pioglitazone analysis?

A4: The validation parameters, including linearity, accuracy, precision, and stability, are essential for ensuring the reliability and reproducibility of the analytical methods used to quantify Keto Pioglitazone and related compounds. [, ] These parameters are strictly evaluated according to regulatory guidelines to guarantee the quality and validity of the research data.

Q5: The research mentions a "bioequivalence study." What is the relevance of such a study in the context of Keto Pioglitazone?

A5: Bioequivalence studies are crucial for comparing the pharmacokinetic profiles of different formulations or sources of the same drug. [] In the context of Keto Pioglitazone, such studies may be conducted to compare the rate and extent of absorption of Pioglitazone and its metabolites from different generic formulations compared to the original brand-name drug, ensuring therapeutic equivalence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.